molecular formula C12H11N5O2 B2712037 2-(1H-1,2,3-benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 677730-58-4

2-(1H-1,2,3-benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2712037
CAS No.: 677730-58-4
M. Wt: 257.253
InChI Key: AFBWNBUHEYNIHP-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes both a benzotriazole and an oxazole moiety, contributes to its diverse chemical reactivity and potential biological activity.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical architectures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with nitrous acid to form 1H-1,2,3-benzotriazole.

    Acylation Reaction: The benzotriazole intermediate is then subjected to an acylation reaction with an appropriate acyl chloride or anhydride to introduce the acetamide group.

    Oxazole Formation: The final step involves the formation of the oxazole ring. This can be accomplished by reacting the acetamide intermediate with a suitable reagent, such as a nitrile oxide, under appropriate conditions to form the 5-methyl-1,2-oxazole moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzotriazole or oxazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The oxazole ring may contribute to the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-benzotriazol-1-yl)acetamide: Lacks the oxazole moiety, which may result in different reactivity and biological activity.

    N-(5-methyl-1,2-oxazol-3-yl)acetamide:

    1H-1,2,3-benzotriazole: A simpler structure that serves as a precursor in the synthesis of more complex derivatives.

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide lies in its combined benzotriazole and oxazole structure, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to its simpler counterparts.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-8-6-11(15-19-8)13-12(18)7-17-10-5-3-2-4-9(10)14-16-17/h2-6H,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBWNBUHEYNIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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